2-[(3,4-dimethoxyphenyl)sulfonyl]-3H-benzo[f]chromen-3-one
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Overview
Description
2-[(3,4-dimethoxyphenyl)sulfonyl]-3H-benzo[f]chromen-3-one is a synthetic organic compound that belongs to the class of chromones Chromones are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-dimethoxyphenyl)sulfonyl]-3H-benzo[f]chromen-3-one typically involves the reaction of 3,4-dimethoxybenzenesulfonyl chloride with 3H-benzo[f]chromen-3-one under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures that the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
2-[(3,4-dimethoxyphenyl)sulfonyl]-3H-benzo[f]chromen-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted chromone derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(3,4-dimethoxyphenyl)sulfonyl]-3H-benzo[f]chromen-3-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its effects on various biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antioxidant activities.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-[(3,4-dimethoxyphenyl)sulfonyl]-3H-benzo[f]chromen-3-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3,4-dimethoxyphenyl)sulfonyl]-4H-chromen-4-one
- 2-[(3,4-dimethoxyphenyl)sulfonyl]-3H-naphtho[f]chromen-3-one
- 2-[(3,4-dimethoxyphenyl)sulfonyl]-3H-pyrano[f]chromen-3-one
Uniqueness
2-[(3,4-dimethoxyphenyl)sulfonyl]-3H-benzo[f]chromen-3-one is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. This uniqueness makes it a valuable compound for various scientific research applications, as it can interact with biological systems in ways that similar compounds may not. Its potential therapeutic effects and versatility in chemical reactions further highlight its importance in research and industry.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)sulfonylbenzo[f]chromen-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O6S/c1-25-18-10-8-14(11-19(18)26-2)28(23,24)20-12-16-15-6-4-3-5-13(15)7-9-17(16)27-21(20)22/h3-12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPAFGCXVFYWHDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)C2=CC3=C(C=CC4=CC=CC=C43)OC2=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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